1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 1 and 3 positions on the pyrazole ring
Preparation Methods
The synthesis of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,3-dimethyl-1H-pyrazole and 1H-pyrazol-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Coupling Reaction: The deprotonated amine reacts with the brominated pyrazole derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Scientific Research Applications
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1,3-dimethyl-1H-pyrazole: This compound lacks the amine group and is used as a precursor in the synthesis of the target compound.
1H-Pyrazol-3-amine: This compound lacks the bromine and methyl groups and serves as another precursor in the synthesis.
N-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-4-piperidinamine: This compound has a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12BrN5 |
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Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13) |
InChI Key |
MQLYBKHNHSLKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
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